molecular formula C9H17Cl2N3O2 B14721190 1,3-Bis(1-chlorobutan-2-yl)-1-nitrosourea CAS No. 13907-65-8

1,3-Bis(1-chlorobutan-2-yl)-1-nitrosourea

Cat. No.: B14721190
CAS No.: 13907-65-8
M. Wt: 270.15 g/mol
InChI Key: DCJOIBGRIXKUPG-UHFFFAOYSA-N
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Description

1,3-Bis(1-chlorobutan-2-yl)-1-nitrosourea is a chemical compound with the molecular formula C9H18Cl2N2O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two chlorobutan-2-yl groups and a nitrosourea moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(1-chlorobutan-2-yl)-1-nitrosourea typically involves the reaction of 1-chlorobutan-2-ylamine with nitrosyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 1-chlorobutan-2-ylamine is reacted with nitrosyl chloride in an inert solvent such as dichloromethane.

    Step 2: The reaction mixture is stirred at a low temperature (0-5°C) to facilitate the formation of the nitrosourea compound.

    Step 3: The product is isolated by filtration and purified using recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(1-chlorobutan-2-yl)-1-nitrosourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrosourea moiety into amine derivatives.

    Substitution: The chlorobutan-2-yl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) are employed in substitution reactions.

Major Products

    Oxidation Products: Oxides and hydroxyl derivatives.

    Reduction Products: Amines and related compounds.

    Substitution Products: Azides, thiols, and other substituted derivatives.

Scientific Research Applications

1,3-Bis(1-chlorobutan-2-yl)-1-nitrosourea has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex molecules.

    Biology: Employed in studies involving DNA modification and protein interactions.

    Medicine: Investigated for its potential use in cancer therapy due to its ability to alkylate DNA.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,3-Bis(1-chlorobutan-2-yl)-1-nitrosourea involves the alkylation of nucleophilic sites in biological molecules. The nitrosourea moiety is responsible for the formation of reactive intermediates that can interact with DNA, leading to the formation of cross-links and subsequent inhibition of DNA replication and transcription. This mechanism is particularly relevant in the context of its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU): Known for its use in chemotherapy.

    1,3-Bis(2-chloropropyl)-1-nitrosourea: Another nitrosourea derivative with similar properties.

Uniqueness

1,3-Bis(1-chlorobutan-2-yl)-1-nitrosourea is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its longer alkyl chains compared to other nitrosourea compounds may result in different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.

Properties

CAS No.

13907-65-8

Molecular Formula

C9H17Cl2N3O2

Molecular Weight

270.15 g/mol

IUPAC Name

1,3-bis(1-chlorobutan-2-yl)-1-nitrosourea

InChI

InChI=1S/C9H17Cl2N3O2/c1-3-7(5-10)12-9(15)14(13-16)8(4-2)6-11/h7-8H,3-6H2,1-2H3,(H,12,15)

InChI Key

DCJOIBGRIXKUPG-UHFFFAOYSA-N

Canonical SMILES

CCC(CCl)NC(=O)N(C(CC)CCl)N=O

Origin of Product

United States

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